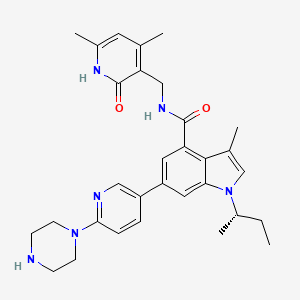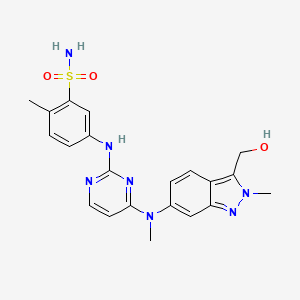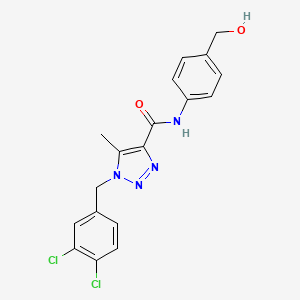
GSK366A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK366A is a novel anti-TB agent against Mycobacterium tuberculosis and Mycobacterium bovis BCG, targeting MmpL3 and inhibiting EchA6.
Aplicaciones Científicas De Investigación
Gene Set Enrichment Analysis in Cancer Studies :
- Subramanian et al. (2005) presented Gene Set Enrichment Analysis (GSEA), a method for interpreting gene expression data focusing on gene sets related to biological function or regulation. This method could be relevant for understanding the mechanisms of action of GSK366A in gene expression studies, particularly in cancer research (Subramanian et al., 2005).
Graph Signal Processing in Biological Data Analysis :
- Ortega et al. (2017) discussed Graph Signal Processing (GSP) and its application in processing and analyzing biological data. GSP might be used to analyze data related to GSK366A's impact in various biological systems (Ortega et al., 2017).
Genome Sequence Archives for Diverse Data Types :
- Chen et al. (2021) explored the Genome Sequence Archive (GSA) family, a set of resources for archiving raw sequence data. This could be relevant for storing and analyzing sequence data related to GSK366A research (Chen et al., 2021).
Gene Set Analysis for Gene Expression Data :
- Luo et al. (2009) introduced the Generally Applicable Gene-set Enrichment (GAGE) method for gene expression data analysis, which could be useful for analyzing GSK366A's effects on gene expression patterns (Luo et al., 2009).
Gene Therapy for ADA-SCID :
- Aiuti et al. (2017) discussed gene therapy for ADA-SCID and its approval in Europe. While not directly related to GSK366A, this paper provides insight into the regulatory and scientific processes for novel therapies, which could be relevant for GSK366A's development (Aiuti et al., 2017).
Glycogen Synthase Kinase 3 (GSK-3) in Cell Regulation :
- Doble and Woodgett (2003) examined Glycogen Synthase Kinase 3 (GSK-3), a multifunctional enzyme involved in numerous cell functions. This paper could provide background information on kinase activity, which may be relevant to understanding GSK366A's role in similar pathways (Doble & Woodgett, 2003).
Insulin Signalling Pathway and GSK3 :
- Lizcano and Alessi (2002) discussed the insulin signalling pathway and the role of GSK3. This information could be pertinent to understanding the signaling pathways in which GSK366A may be involved (Lizcano & Alessi, 2002).
GSK-3β Inhibitors in Organ Injury/Dysfunction :
- Dugo et al. (2005) researched GSK-3β inhibitors and their effects on organ injury and dysfunction. Insights from this study might be relevant to potential therapeutic applications of GSK366A (Dugo et al., 2005).
Propiedades
Número CAS |
1403602-59-4 |
|---|---|
Nombre del producto |
GSK366A |
Fórmula molecular |
C24H25F3N4O2 |
Peso molecular |
458.49 |
Nombre IUPAC |
5(R)-(4-Ethyl-phenyl)-7(S)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-methoxy-benzylamide |
InChI |
InChI=1S/C24H25F3N4O2/c1-3-15-4-8-17(9-5-15)20-12-21(24(25,26)27)31-22(30-20)19(14-29-31)23(32)28-13-16-6-10-18(33-2)11-7-16/h4-11,14,20-21,30H,3,12-13H2,1-2H3,(H,28,32)/t20-,21+/m1/s1 |
Clave InChI |
YSDVNFWVVPHGFX-RTWAWAEBSA-N |
SMILES |
O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=CC=C(OC)C=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK366A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)


![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)


![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)